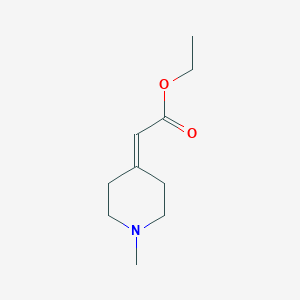

Ethyl 2-(1-methylpiperidin-4-ylidene)acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of ethyl 2-(1-methylpiperidin-4-ylidene)acetate involves highly regioselective methods, such as the one described by Karamé et al. (2011), where a compound with an endocyclic double bond was prepared with high regioselectivity and further reduced into (R)-N-protected homopipecolate with good enantioselectivity using a chiral ruthenium catalyst (Karamé et al., 2011).

Molecular Structure Analysis

Molecular structure analysis, particularly crystallography, provides insights into the compound's configuration. Boukhedena et al. (2018) detailed the crystal structure of a similar compound, highlighting the twist-boat conformation of the six-membered ring and the stacking in layers up the a-axis without significant intermolecular interactions (Boukhedena et al., 2018).

Chemical Reactions and Properties

The compound exhibits varied reactivity, forming derivatives with solid-state fluorescence when reacted with certain reagents. Chunikhin and Ershov (2021) synthesized derivatives by reacting 2-chloropyridine-3,4-dicarbonitriles with ethyl cyanoacetate, demonstrating the compound's versatility in forming fluorescent materials (Chunikhin & Ershov, 2021).

Physical Properties Analysis

Understanding the physical properties, including fluorescence, is essential. The derivatives mentioned by Chunikhin and Ershov (2021) exhibit solid-state fluorescence with specific emission maxima, providing a base for potential applications in materials science (Chunikhin & Ershov, 2021).

Chemical Properties Analysis

The chemical properties of ethyl 2-(1-methylpiperidin-4-ylidene)acetate derivatives include reactivity towards nucleophiles and electrophiles, as well as the ability to undergo various chemical transformations. For instance, the work by Raghuvarman et al. (2014) on the crystal structures of related compounds sheds light on the inclination angles and conformational differences that impact chemical reactivity (Raghuvarman et al., 2014).

科学的研究の応用

Ethylene and Its Derivatives in Industrial Applications

Ethylene and its derivatives play a crucial role in the chemical industry, serving as foundational blocks for synthesizing various organic compounds. For instance, ethyl acetate, a related ester of ethanol and acetic acid, is extensively utilized as a solvent in paints, coatings, inks, and as a flavoring agent, underscoring the versatility of ethylene-based compounds in both industrial and consumer products. The advancements in process intensification techniques for ethyl acetate production highlight ongoing efforts to enhance the efficiency and sustainability of these chemical processes (Patil & Gnanasundaram, 2020).

Ionic Liquids and Biopolymer Dissolution

The role of ionic liquids, such as 1-ethyl-3-methylimidazolium acetate, in dissolving biopolymers like cellulose and chitin, offers insight into the potential applications of similar compounds in facilitating green chemistry and sustainable industrial processes. The ability of these ionic liquids to dissolve complex biopolymers positions them as key agents in the development of environmentally friendly technologies and materials, highlighting the intersection of chemical innovation and ecological responsibility (Ostadjoo et al., 2018).

特性

IUPAC Name |

ethyl 2-(1-methylpiperidin-4-ylidene)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO2/c1-3-13-10(12)8-9-4-6-11(2)7-5-9/h8H,3-7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCFGXLWRLVJHKK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C1CCN(CC1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80951066 |

Source

|

| Record name | Ethyl (1-methylpiperidin-4-ylidene)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80951066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(1-methylpiperidin-4-ylidene)acetate | |

CAS RN |

28399-82-8 |

Source

|

| Record name | NSC121144 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121144 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl (1-methylpiperidin-4-ylidene)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80951066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(3S)-1-azabicyclo[2.2.2]octan-3-yl] (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate;hydrochloride](/img/structure/B41528.png)

![[(3S)-1-Azabicyclo[2.2.2]octan-3-yl] (1R)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate;hydrochloride](/img/structure/B41530.png)

![(3S)-4-Chloro-3-[(trimethylsilyl)oxy]butanenitrile](/img/structure/B41540.png)